1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile
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Overview
Description
1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C10H8FN3O and a molecular weight of 205.192 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile, often involves the use of four-membered heterocycles. The reactivity of azetidines is driven by considerable ring strain, which makes them more stable than related aziridines
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carbonitrile: Similar in structure but lacks the fluoronicotinoyl group.
5-Fluoronicotinoyl derivatives: Compounds with similar fluoronicotinoyl groups but different core structures.
Uniqueness
1-(5-Fluoronicotinoyl)azetidine-3-carbonitrile is unique due to the presence of both the azetidine ring and the fluoronicotinoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-fluoropyridine-3-carbonyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-1-8(3-13-4-9)10(15)14-5-7(2-12)6-14/h1,3-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPCMTDNSOSTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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